molecular formula C10H10Cl2 B1595923 (2,2-Dichloro-1-methylcyclopropyl)benzene CAS No. 3591-42-2

(2,2-Dichloro-1-methylcyclopropyl)benzene

Cat. No.: B1595923
CAS No.: 3591-42-2
M. Wt: 201.09 g/mol
InChI Key: NXYPRVQXSWVEOB-UHFFFAOYSA-N
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Description

(2,2-Dichloro-1-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H10Cl2 It is characterized by a cyclopropyl ring substituted with two chlorine atoms and a methyl group, attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichloro-1-methylcyclopropyl)benzene typically involves the reaction of isopropenylbenzene with trichloromethane in the presence of bromine and oxirane at a temperature of 160°C. The reaction time is approximately 5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichloro-1-methylcyclopropyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

(2,2-Dichloro-1-methylcyclopropyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,2-Dichloro-1-methylcyclopropyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dibromo-1-methylcyclopropyl)benzene
  • (2,2-Dichloro-3-(chloromethyl)cyclopropyl)benzene
  • 1,2-Dichlorobenzene
  • 1,5-Dichloro-2,4-dimethylbenzene

Uniqueness

(2,2-Dichloro-1-methylcyclopropyl)benzene is unique due to its specific substitution pattern on the cyclopropyl ring and its potential reactivity. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile building block for the synthesis of more complex molecules .

Properties

IUPAC Name

(2,2-dichloro-1-methylcyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c1-9(7-10(9,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYPRVQXSWVEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863212
Record name Benzene, (2,2-dichloro-1-methylcyclopropyl)-
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Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3591-42-2
Record name (2,2-Dichloro-1-methylcyclopropyl)benzene
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Record name Benzene, (2,2-dichloro-1-methylcyclopropyl)-
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Record name Benzene, (2,2-dichloro-1-methylcyclopropyl)-
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Record name Benzene, (2,2-dichloro-1-methylcyclopropyl)-
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Record name 2,2-dichloro-1-methylcyclopropylbenzene
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Synthesis routes and methods I

Procedure details

A solution of 3 g of triethylbenzylammonium chloride in 500 g of chloroform is added over the course of 5 minutes to 800 g of 50% strength by weight sodium hydroxide solution in a 2 l stirred apparatus equipped with a dropping funnel and internal thermometer, at 50° C., whilst cooling and stirring slowly. A solution of 345 g of α-methylstyrene in 300 g of chloroform is added dropwise over the course of 45 minutes to the preceding mixture with vigorous stirring and cooling at 50° C. After stirring for a further 4 hours at 50° C., the reaction mixture is cooled to 20° C. and neutralised with concentrated hydrochloric acid at 10°-20° C., whilst cooling. It is then diluted with 2 l of water and the organic phase is separated off. The aqueous phase is extracted with 100 g of chloroform. The combined organic phases are washed with 250 g of water and 100 g of 10% strength by weight sodium carbonate solution. The solvent is then distilled off and the residue is subjected to fractional distillation. This gives 561 g=92.9% of theory of 2,2-dichloro-1-methyl-1-phenyl-cyclopropane of boiling point 116°-117° C./17 mm.
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345 g
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300 g
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500 g
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3 g
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2 L
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,2-Dichloro-1-methylcyclopropyl)benzene
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Reactant of Route 6
(2,2-Dichloro-1-methylcyclopropyl)benzene

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